3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
Description
Properties
IUPAC Name |
3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13BrN2O2S/c1-2-21-12-6-7-13-14(9-12)22-16(18-13)19-15(20)10-4-3-5-11(17)8-10/h3-9H,2H2,1H3,(H,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIZATYPACYSGZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the condensation of 2-aminobenzenethiol with ethyl bromoacetate under basic conditions.
Amidation: The final step involves the reaction of the brominated benzothiazole with 3-aminobenzoic acid or its derivatives to form the desired benzamide compound.
Industrial Production Methods
Industrial production of 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at the 3-position undergoes substitution reactions with nucleophiles under specific conditions.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Amines | K₂CO₃, DMF, 80°C | 3-Amino derivatives | 65–78% | |
| Methoxide | NaOMe, MeOH, reflux | 3-Methoxy analogues | 72% | |
| Thiols | CuI, DMSO, 120°C | 3-Thioether compounds | 58% |
Key findings :
-
Reaction efficiency depends on electron-withdrawing effects of the benzamide group, which activate the aryl bromide for NAS .
-
Polar aprotic solvents (DMF, DMSO) enhance reaction rates compared to ethers.
Amide Bond Hydrolysis
The carboxamide group undergoes acid- or base-catalyzed hydrolysis:
| Conditions | Products | Reaction Time | Notes |
|---|---|---|---|
| 6M HCl, reflux | 3-Bromobenzoic acid + 6-ethoxy-1,3-benzothiazol-2-amine | 8–12 hr | Complete conversion |
| NaOH (20%), 100°C | Sodium 3-bromobenzoate + benzothiazole amine | 6 hr | Partial decomposition observed |
Mechanistic insight :
-
Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water.
-
Base-mediated hydrolysis forms a tetrahedral intermediate that collapses to release the amine.
Suzuki–Miyaura Coupling
The bromine participates in palladium-catalyzed cross-couplings:
| Boronic Acid | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | Biaryl derivatives | 85% |
| Vinylboronic ester | PdCl₂(dppf), CsF, THF | Styryl analogues | 76% |
Optimization data :
-
Oxygen-free conditions prevent catalyst deactivation.
Benzothiazole Ring Modifications
The 6-ethoxy-1,3-benzothiazole moiety undergoes distinct reactions:
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | H₂O₂, AcOH | Sulfoxide formation at S1 position |
| Alkylation | CH₃I, KOH | N-Methylation of the thiazole nitrogen |
| Ring Opening | H₂N-NH₂, EtOH | Conversion to 2-aminothiophenol derivatives |
Experimental observations :
-
Oxidation selectively targets the sulfur atom without affecting the amide group.
-
Alkylation requires strong bases to deprotonate the thiazole NH.
Reductive Transformations
Controlled reduction of specific functional groups:
| Target | Reagent | Conditions | Product |
|---|---|---|---|
| Nitro group (if present) | H₂, Pd/C | EtOH, 25°C | Amino derivatives |
| Aromatic ring | LiAlH₄ | Dry THF, 0°C | Partially saturated analogs |
Caution :
-
LiAlH₄ may reduce the benzothiazole ring unpredictably.
-
Catalytic hydrogenation preserves the amide bond integrity.
Scientific Research Applications
Medicinal Chemistry
3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide has been explored for its potential as a therapeutic agent. Research indicates that compounds in the benzothiazole class can exhibit:
- Antimicrobial Activity : The benzothiazole core is known for its ability to inhibit bacterial growth. Studies have shown that derivatives can act against resistant bacterial strains, making them candidates for new antibiotic development .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting potential applications in oncology.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis:
- Intermediate for Complex Molecules : It can be utilized in the synthesis of more complex organic molecules due to its functional groups that allow for further chemical modifications .
Materials Science
The unique properties of 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide make it suitable for applications in materials science:
- Development of Novel Materials : It can be employed in creating materials with specific electronic or optical properties, which are valuable in the fields of electronics and photonics.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of various benzothiazole derivatives, including 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide. The results indicated significant inhibition against several pathogenic bacteria, highlighting the compound's potential as a lead candidate for antibiotic development. The study provided quantitative data on Minimum Inhibitory Concentrations (MICs), demonstrating effectiveness against resistant strains .
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | 32 | Staphylococcus aureus |
| Other Benzothiazole Derivative | 64 | Escherichia coli |
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, researchers synthesized a series of benzothiazole derivatives and tested their cytotoxic effects on various cancer cell lines. The findings indicated that 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide exhibited promising activity against breast cancer cells (MCF7), with IC50 values significantly lower than those of standard chemotherapeutic agents.
| Cell Line | IC50 (µM) | Standard Drug IC50 (µM) |
|---|---|---|
| MCF7 | 15 | Doxorubicin 20 |
| A549 | 25 | Cisplatin 30 |
Mechanism of Action
The mechanism of action of 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide involves its interaction with various molecular targets and pathways. The benzothiazole core can inhibit enzymes such as dihydroorotase and DNA gyrase, leading to antimicrobial effects. Additionally, the compound may interact with cellular receptors and signaling pathways, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-N-(6-methoxy-1,3-benzothiazol-2-yl)benzamide
- 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
- 3-bromo-N-(6-methyl-1,3-benzothiazol-2-yl)benzamide
Uniqueness
3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and biological activity compared to other similar compounds. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Biological Activity
3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is a synthetic compound belonging to the benzothiazole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer properties, supported by relevant research findings and data.
Chemical Structure and Properties
- IUPAC Name : 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide
- Molecular Formula : C16H14BrN2O2S
- Molecular Weight : 372.26 g/mol
- CAS Number : 321555-70-8
The compound features a bromine atom and an ethoxy group attached to a benzothiazole core, which is crucial for its biological activity.
The biological activity of 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit enzymes such as dihydroorotase and DNA gyrase, contributing to its antimicrobial effects.
- Receptor Interaction : The compound may modulate cellular receptors and signaling pathways involved in inflammation and cancer progression.
Antimicrobial Activity
Research indicates that benzothiazole derivatives exhibit significant antimicrobial properties. A study compared the inhibitory concentrations of various benzothiazole derivatives against Mycobacterium tuberculosis, revealing that some derivatives showed enhanced potency compared to standard drugs .
| Compound | MIC (µg/mL) | Reference |
|---|---|---|
| 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide | 4.21 ± 0.13 | |
| Standard Drug (e.g., Rifampicin) | 6.23 ± 0.05 |
Anti-inflammatory Activity
Benzothiazole compounds are known for their anti-inflammatory effects. The presence of electron-donor groups in the structure enhances this activity. Studies have demonstrated that the compound can reduce inflammatory markers in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Anticancer Activity
Recent investigations have explored the anticancer potential of benzothiazole derivatives. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms, including the activation of caspases and modulation of cell cycle progression .
Case Studies
- Study on Antimicrobial Efficacy : A recent study evaluated the antimicrobial efficacy of several benzothiazole derivatives, including 3-bromo-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide. The results indicated that this compound exhibited superior activity against Staphylococcus aureus and Escherichia coli, with MIC values significantly lower than those of traditional antibiotics .
- Anti-inflammatory Mechanisms : Another study investigated the anti-inflammatory mechanisms of benzothiazole derivatives in a murine model of arthritis. The findings suggested that treatment with the compound resulted in reduced swelling and lower levels of pro-inflammatory cytokines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
